![molecular formula C9H18ClNO B14381056 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol CAS No. 88721-86-2](/img/structure/B14381056.png)
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol typically involves the reaction of azepane with chloromethylating agents. One common method is the reaction of azepane with formaldehyde and hydrochloric acid, followed by reduction with sodium borohydride to yield the desired product . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can serve as a reactive site for covalent bonding with target molecules, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azepan-1-yl)ethan-1-ol: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)azepane:
2-(Chloromethyl)piperidine: A six-membered ring analog with different steric and electronic properties.
Eigenschaften
CAS-Nummer |
88721-86-2 |
|---|---|
Molekularformel |
C9H18ClNO |
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
2-[3-(chloromethyl)azepan-1-yl]ethanol |
InChI |
InChI=1S/C9H18ClNO/c10-7-9-3-1-2-4-11(8-9)5-6-12/h9,12H,1-8H2 |
InChI-Schlüssel |
BHLQYOPRGLFFQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC(C1)CCl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


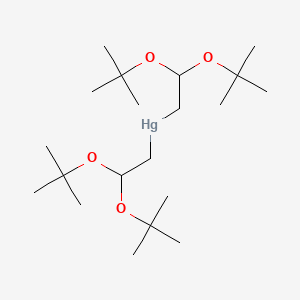
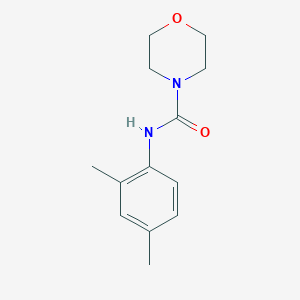
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

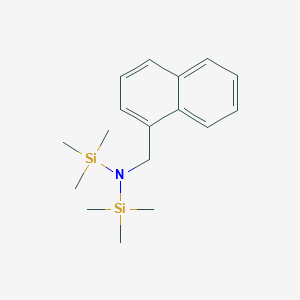
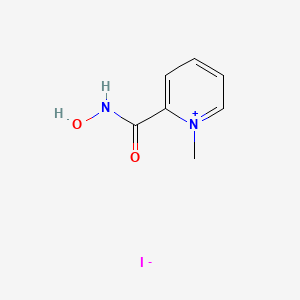

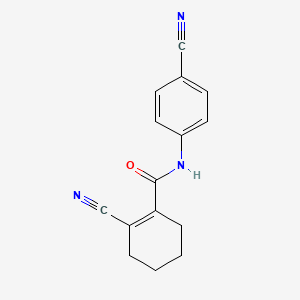
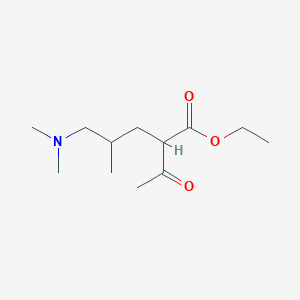
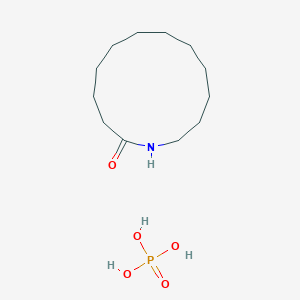
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)

